molecular formula C17H17BrN4O3 B2962601 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 667404-58-2

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2962601
CAS No.: 667404-58-2
M. Wt: 405.252
InChI Key: CJILNAINDMSXPS-UHFFFAOYSA-N
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Description

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a sophisticated pyrano[2,3-c]pyrazole derivative recognized in medicinal chemistry as a privileged scaffold for the development of protein kinase inhibitors. The core pyrano[2,3-c]pyrazole structure is a well-established pharmacophore known to exhibit potent biological activity by acting as an ATP-competitive inhibitor for various kinase targets [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7576280/]. The specific substitution pattern on this molecule is critical for its research value; the 3-bromo-4-hydroxy-5-methoxyphenyl moiety at the 4-position and the propyl group at the 3-position are designed to enhance binding affinity and selectivity within the hydrophobic pocket of kinase catalytic domains. The electron-withdrawing carbonitrile group contributes to hydrogen bonding interactions, a common feature in many type II kinase inhibitors that stabilizes the DFG-out conformation of the target kinase [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01129]. This compound serves as a versatile chemical intermediate and a key tool for researchers investigating signal transduction pathways in oncology, immunology, and neurodegenerative diseases. Its primary research application lies in the synthesis and screening of novel small-molecule libraries aimed at discovering next-generation therapeutic agents targeting specific kinases such as JAK, CDK, and GSK-3. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O3/c1-3-4-11-14-13(8-5-10(18)15(23)12(6-8)24-2)9(7-19)16(20)25-17(14)22-21-11/h5-6,13,23H,3-4,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILNAINDMSXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This detailed article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H19BrN4O4
  • Molecular Weight : 483.32 g/mol
  • CAS Number : 21546538

Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit a variety of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. The compound under study has been linked to inhibition of key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways .
  • Anti-inflammatory Effects : Some studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : There is evidence that pyrazole compounds possess antimicrobial activity against certain bacterial strains and fungi, which could be beneficial in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological properties. For instance:

  • The presence of bromine and methoxy groups enhances the lipophilicity and biological activity against cancer cells.
  • The carbonitrile group is essential for the compound's interaction with target enzymes involved in cancer progression .

Antitumor Activity

A study evaluating various pyrazole derivatives found that those structurally similar to 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl exhibited potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity compared to doxorubicin alone .

Antimicrobial Testing

In vitro assays have demonstrated that certain pyrazole derivatives, including the compound , showed moderate to excellent activity against various fungal pathogens. The mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis and death .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget/PathwayIC50 Value (µM)Reference
Compound AAntitumorBRAF(V600E)50
Compound BAnti-inflammatoryTNF-α Production30
Compound CAntimicrobialVarious Fungal Strains25
6-amino...AntitumorEGFR40

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the aryl group at position 4 and the alkyl chain at position 3. Below is a comparative analysis:

Table 1: Substituent Effects on Physical Properties
Compound Name Position 4 Aryl Group Position 3 Substituent Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 3-Bromo-4-hydroxy-5-methoxyphenyl Propyl Data Unavailable Not Reported
6-Amino-4-(4-bromophenyl)-3-methyl-... (5f) 4-Bromophenyl Methyl 179–180 12.14 (s, 1H), 7.51 (d, J=8 Hz)
6-Amino-4-(4-methoxyphenyl)-3-methyl-... (5g) 4-Methoxyphenyl Methyl 211–212 12.09 (s, 1H), 6.98–7.09 (m)
6-Amino-4-(3-nitrophenyl)-1-phenyl-... 3-Nitrophenyl Methyl Not Reported Crystallographic β=96.263°
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-... 3-(Benzyloxy)phenyl Methyl Not Reported IR: 2187 cm⁻¹ (CN)
6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-... 3-Ethoxy-4-hydroxyphenyl Methyl Not Reported MDL: MFCD01156976

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy improves lipophilicity, while hydroxy enhances solubility via hydrogen bonding .
  • Propyl vs. Methyl Chains : The propyl group in the target compound may improve membrane permeability compared to methyl analogs .
Table 2: Reported Bioactivities of Structural Analogs
Compound Bioactivity Mechanism/Application Reference
6-Amino-4-(3-nitrophenyl)-1-phenyl-... Antimicrobial, Anti-inflammatory Targets microbial cell walls
Dihydropyranopyrazole derivatives (e.g., 11t) PDE2 Inhibition Neurological disorder treatment
6-Amino-4-(3,4,5-trimethoxyphenyl)-... Anticancer Histone deacetylase inhibition
6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-... Kinase Inhibition Chk1 kinase targeting

Target Compound’s Potential:

  • The 3-bromo-4-hydroxy-5-methoxyphenyl group may enhance antimicrobial activity due to bromine’s electronegativity and the hydroxy group’s hydrogen-bonding capacity.
  • The propyl chain could improve blood-brain barrier penetration, making it a candidate for neurological applications .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-pyrano[2,3-c]pyrazole-5-carbonitrile?

A1. The compound is typically synthesized via a multicomponent reaction (MCR) involving hydrazine hydrate, a β-ketoester (e.g., ethyl acetoacetate), substituted aldehydes, and malononitrile. Key conditions include:

  • Catalyst : Tetra-n-butyl ammonium bromide (TBAB, 10 mol%) or ionic liquids like [Et₃NH][HSO₄] for improved yields (80–95%) .
  • Solvent : Aqueous ethanol (1:1 v/v) or water under reflux (25–30 minutes) .
  • Workup : Precipitated solids are filtered and recrystallized from ethanol .
  • Example : For bromo-substituted derivatives, yields >90% are achievable with TBAB in water .

Q. Q2. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

A2. Yield discrepancies often arise from:

  • Catalyst loading : Excess TBAB (>10 mol%) may cause side reactions; optimize via kinetic studies.
  • Solvent polarity : Polar protic solvents (e.g., water) enhance MCR efficiency by stabilizing intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br) on aldehydes slow condensation; adjust reflux time .
  • Purification : Recrystallization from ethanol vs. chromatography affects purity and yield .

Methodological Tip : Use design of experiments (DoE) to model variables (catalyst, solvent ratio, temperature) for scalability .

Basic Structural Characterization

Q. Q3. What spectroscopic methods confirm the structure of this compound?

A3. Key techniques include:

  • ¹H NMR : Look for characteristic signals:
    • NH₂ protons: δ 6.02–6.14 (br, s, 2H) .
    • Aromatic protons: δ 7.11–7.57 (substituted phenyl groups) .
  • IR : Bands at 3425 cm⁻¹ (NH₂ stretching) and 2200 cm⁻¹ (C≡N) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 331.0116 for bromo derivatives) .

Advanced Structural Analysis

Q. Q4. How can crystallographic data resolve discrepancies in proposed molecular configurations?

A4. X-ray diffraction (XRD) provides definitive proof of:

  • Ring conformation : Pyrano[2,3-c]pyrazole adopts a boat-like structure with the phenyl group in equatorial positions .
  • Hydrogen bonding : NH₂ and hydroxyl groups form intramolecular H-bonds, stabilizing the crystal lattice .
  • Validation : Compare experimental XRD data (e.g., CCDC deposition numbers) with DFT-calculated structures to address stereochemical ambiguities .

Biological Activity & Mechanism

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

A5. While direct evidence is limited, structural analogs suggest:

  • Antimicrobial assays : Disk diffusion or MIC tests against S. aureus and E. coli .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
  • Target identification : Molecular docking with enzymes (e.g., tubulin or σ₁ receptors) to hypothesize mechanisms .

Note : Prioritize analogs with methoxy/bromo substituents, as these groups enhance bioactivity in related pyrazoles .

Data Contradiction & Reproducibility

Q. Q6. How should researchers address inconsistent spectral data across studies?

A6. Contradictions often stem from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity peaks : Use HSQC or COSY NMR to distinguish artifact signals from true protons .
  • Crystallinity : Amorphous vs. crystalline samples yield broadened IR/NMR peaks; recrystallize rigorously .

Computational Modeling

Q. Q7. Which computational methods predict the reactivity of this compound in MCRs?

A7. Advanced strategies include:

  • DFT calculations : Optimize transition states for key steps (e.g., Knoevenagel condensation) using Gaussian09 at B3LYP/6-31G* level .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., water vs. ethanol) .
  • SAR studies : QSAR models correlate substituent electronegativity with reaction rates .

Stability & Storage

Q. Q8. What storage conditions prevent degradation of this compound?

A8. Based on analogs:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Humidity : Desiccate with silica gel; bromo and hydroxy groups are hygroscopic .
  • Stability assays : Monitor via HPLC every 6 months; degradation peaks appear at >2 years .

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